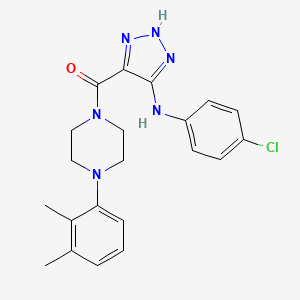![molecular formula C15H12N4OS B14108371 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide](/img/structure/B14108371.png)
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide is a compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide includes a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a benzamide moiety.
Preparation Methods
The synthesis of 4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide typically involves the formation of the quinazolinone core followed by the introduction of the benzamide group. One common synthetic route involves the cyclization of anthranilic acid derivatives with isatoic anhydride to form the quinazolinone core.
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Green chemistry approaches, such as the use of solvent-free conditions and environmentally benign catalysts, are increasingly being explored to achieve these goals .
Chemical Reactions Analysis
4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, to introduce different substituents.
Coupling Reactions: The quinazolinone core can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial, antiviral, and anticancer properties. .
Medicine: The compound has potential therapeutic applications in the treatment of diseases such as cancer, tuberculosis, and leishmaniasis. .
Mechanism of Action
The mechanism of action of 4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. For example, some quinazolinone derivatives have been shown to inhibit the enzyme pteridine reductase, which is involved in the biosynthesis of folate in pathogens .
Comparison with Similar Compounds
4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide can be compared with other quinazolinone derivatives, such as:
2,3-dihydroquinazolin-4(1H)-one: This compound serves as a core structure for many biologically active derivatives and has been extensively studied for its pharmacological properties.
6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones: These derivatives have shown promising antileishmanial activities.
2-(4-chloro-3-nitrophenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one: This compound has demonstrated potential as an anti-leishmanial agent.
The uniqueness of 4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide lies in its specific substitution pattern and the presence of the sulfanylidene group, which can impart distinct biological activities compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C15H12N4OS |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide |
InChI |
InChI=1S/C15H12N4OS/c16-13(20)9-5-7-10(8-6-9)17-14-11-3-1-2-4-12(11)18-15(21)19-14/h1-8H,(H2,16,20)(H2,17,18,19,21) |
InChI Key |
KWTCVMNQVOPACT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B14108288.png)
![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108296.png)
![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108305.png)
![[(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B14108313.png)
![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108314.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108323.png)
![1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108333.png)
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14108341.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108348.png)

![8-[benzyl(methyl)amino]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108361.png)

![Methyl 4-[1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylene]-4,5-dioxo-2-pyrrolidinyl]benzoate](/img/structure/B14108375.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14108377.png)
